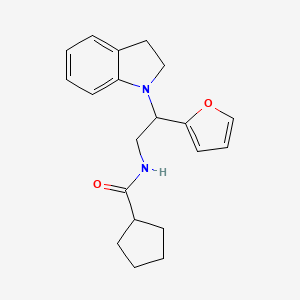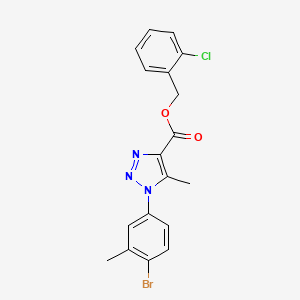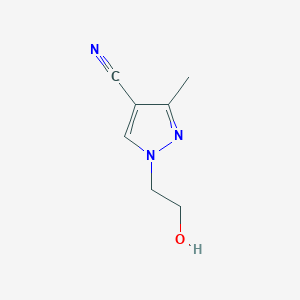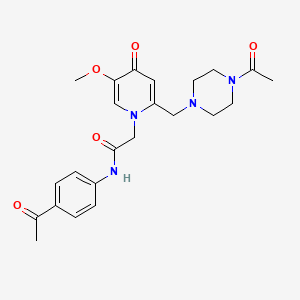![molecular formula C17H10ClN3OS2 B2356838 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide CAS No. 477326-86-6](/img/structure/B2356838.png)
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide” is a compound that has been synthesized and studied for its potential biological activities . It belongs to the class of benzothiazole derivatives, which are known for their high biological and pharmacological activity .
Synthesis Analysis
The synthesis of this compound involves the direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . This process yields the compound in high amounts .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzothiazole moiety, which is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . The structure and compound present in the synthesized organic inhibitor compound was confirmed by FTIR and NMR studies .Chemical Reactions Analysis
The formation of the products, 3-aminoimidazo2,1-bbenzothiazoles, is facilitated by fast removal of water due to strong dehydrating agent P2O5/SiO2. This catalyst is widely used nowadays in view of its effectiveness, ecological safety, stability, low toxicity, and simple handling .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 347.4 g/mol, a topological polar surface area of 125 Ų, and a complexity of 527 . The compound also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .科学的研究の応用
Organic N-halogen Compounds Research
N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide, a compound with similar structural properties to certain N-halogen compounds, has been studied for its potential in organic synthesis. Research by Fuchigami and Odo (1977) explored the reactions of related N-chlorobenzamidine derivatives, leading to the formation of N-benzimidoyl-S,S-dimethylsulfilimine and its derivatives. These compounds have relevance in the preparation of oxadiazoles and thiadiazolyl derivatives, highlighting a utility in complex organic synthesis (Fuchigami & Odo, 1977).
Antimicrobial and Anti-inflammatory Activity
A study by Zablotskaya et al. (2013) synthesized and characterized a series of N-[(benzo)thiazol-2-yl] ethan/propanamide derivatives. These compounds, including structures similar to this compound, exhibited notable anti-inflammatory and antimicrobial properties. This suggests potential applications in the development of new pharmacological agents targeting inflammation and microbial infections (Zablotskaya et al., 2013).
Corrosion Inhibition
Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions. This research is significant for industrial applications, especially in preventing material degradation in harsh chemical environments. The study found that benzothiazole derivatives provide effective corrosion inhibition, which can be applied in industries such as oil and gas extraction and processing (Hu et al., 2016).
Cancer Research
The potential anticancer properties of benzothiazole derivatives have been a subject of research, as seen in the work by Chua et al. (1999). They explored the metabolism and antitumor activities of 2-(4-aminophenyl)benzothiazoles, highlighting the relevance of such compounds in developing novel anticancer therapies. This research opens up possibilities for using this compound in cancer research and treatment strategies (Chua et al., 1999).
作用機序
Target of Action
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is often the enzyme DprE1 , which is crucial for the survival of the bacterium .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the normal functioning of the bacterium, leading to its eventual death
Biochemical Pathways
The inhibition of DprE1 affects the biosynthesis of arabinogalactan , an essential component of the mycobacterial cell wall . This disruption in the biochemical pathway leads to a weakened cell wall, making the bacterium more susceptible to external threats and potentially leading to cell lysis.
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the compound’s bioavailability, ensuring that it reaches its target in the body.
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth. By targeting DprE1 and disrupting arabinogalactan biosynthesis, the compound weakens the bacterium’s cell wall, potentially leading to cell death .
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3OS2/c18-11-6-2-1-5-10(11)15(22)21-17-20-13(9-23-17)16-19-12-7-3-4-8-14(12)24-16/h1-9H,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXBXHXUJJOMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,8aR)-4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B2356755.png)
![1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane](/img/structure/B2356759.png)


![[2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone](/img/structure/B2356765.png)
![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2356766.png)


![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2356770.png)




